molecular formula C22H27N5O4S2 B11203471 Methyl 2-[({[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate

Methyl 2-[({[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11203471
M. Wt: 489.6 g/mol
InChI Key: UJKRQYYJGWTPCH-UHFFFAOYSA-N
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Description

METHYL 2-(2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the thiazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminothiazole and a suitable aldehyde or ketone in the presence of a catalyst can yield the thiazole ring, which is then fused with a pyrimidine ring through further reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

METHYL 2-(2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDO)BENZOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as 2,4-diaminopyrimidine.

Uniqueness

METHYL 2-(2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups and the fusion of the thiazole and pyrimidine rings

Properties

Molecular Formula

C22H27N5O4S2

Molecular Weight

489.6 g/mol

IUPAC Name

methyl 2-[[2-[[2-(diethylamino)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H27N5O4S2/c1-6-26(7-2)21-24-18-17(33-21)19(29)27(13(3)4)22(25-18)32-12-16(28)23-15-11-9-8-10-14(15)20(30)31-5/h8-11,13H,6-7,12H2,1-5H3,(H,23,28)

InChI Key

UJKRQYYJGWTPCH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC)C(C)C

Origin of Product

United States

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